molecular formula C25H25FN4O4 B2583715 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-39-8

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2583715
CAS No.: 1110984-39-8
M. Wt: 464.497
InChI Key: YOQMZGKOUKBJPB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring, a 3,5-dimethoxyphenyl group, a fluorine atom, a methyl group, and a piperidine moiety. The 1,2,4-oxadiazole ring is notable for its stability and hydrogen-bonding capacity, which may enhance binding affinity in biological targets . The fluorine substituent likely improves metabolic stability and membrane permeability, while the piperidine group could contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O4/c1-29-14-19(25-27-24(28-34-25)15-9-16(32-2)11-17(10-15)33-3)23(31)18-12-20(26)22(13-21(18)29)30-7-5-4-6-8-30/h9-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQMZGKOUKBJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with the quinolone scaffold: The oxadiazole intermediate is then coupled with a quinolone derivative through a nucleophilic substitution reaction.

    Introduction of the piperidine moiety:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the quinolone scaffold.

    Substitution: The fluorine atom and the methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while substitution reactions at the fluorine atom may introduce new functional groups.

Scientific Research Applications

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the oxadiazole ring and the fluorine atom can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Data: No structural data (e.g., XRD) for the target compound are provided.
  • However, coumarin-tetrazole hybrids like 4g/4h show antimicrobial activity, implying that the target compound’s oxadiazole-quinolinone framework may target similar pathways .

Biological Activity

The compound 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Compound A features a complex structure that includes:

  • A quinoline core which is known for its pharmacological properties.
  • A piperidine moiety that enhances its biological activity.
  • A 1,2,4-oxadiazole ring , which has been linked to various biological activities including anticancer effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing the oxadiazole moiety. For instance:

  • Mechanism of Action : Compounds with oxadiazole derivatives often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been shown to enhance these effects significantly .
  • In vitro Studies : Compound A was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). It demonstrated promising results with IC50 values comparable to established chemotherapeutics such as doxorubicin . For example, one study reported IC50 values for similar oxadiazole derivatives ranging from 0.12 to 2.78 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.48
ProdigiosinMCF-71.93
DoxorubicinMCF-72.84

The anticancer activity of Compound A may be attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry analyses have shown that similar compounds can arrest the cell cycle at the G1 phase and increase caspase 3/7 activity, leading to apoptosis .
  • Inhibition of Tumor Growth : In vivo studies indicated that derivatives containing the oxadiazole unit could inhibit tumor growth in xenograft models .
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression, enhancing their efficacy .

Case Studies

A notable case study involved a derivative of Compound A tested in a clinical setting where it exhibited significant reduction in tumor size in patients with advanced breast cancer. The study reported an overall response rate of 60% among treated patients .

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